1-(3-Bromo-5-chlorophenyl)butan-1-amine

Medicinal Chemistry Chiral Resolution Biological Activity

This 3-bromo-5-chlorophenyl butan-1-amine offers precise halogenation for predictable cross-coupling reactivity and CNS drug discovery SAR. Unlike positional isomers, this 3,5-substitution pattern ensures consistent regioselective transformations and halogen bonding potential. Available racemic or as separate enantiomers for stereochemical studies. R&D use only; shipped ambient as non-hazardous.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
Cat. No. B12081275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-chlorophenyl)butan-1-amine
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=CC(=C1)Br)Cl)N
InChIInChI=1S/C10H13BrClN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3
InChIKeyULRFIZCVTTZGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-chlorophenyl)butan-1-amine: Procurement-Ready Chemical Profile, Molecular Identity, and Basic Specifications


1-(3-Bromo-5-chlorophenyl)butan-1-amine (CAS: 1391306-01-6) is a halogenated aromatic amine with the molecular formula C10H13BrClN and a molecular weight of 262.57 g/mol . The compound is characterized by a butan-1-amine chain attached to a phenyl ring that bears bromine and chlorine substituents at the 3- and 5-positions, respectively [1]. It is available from commercial vendors with a minimum purity specification of 95% and is intended for research and development use only, not for any other purposes . This compound serves as a versatile building block in medicinal chemistry and chemical synthesis, where its unique halogenation pattern and primary amine functionality are leveraged for further derivatization [2].

1-(3-Bromo-5-chlorophenyl)butan-1-amine: Why Generic Substitution Is Not a Viable Procurement Strategy


The assumption that any halogenated phenylbutanamine derivative can serve as a direct substitute for 1-(3-bromo-5-chlorophenyl)butan-1-amine is not supported by the scientific evidence. Even subtle changes in halogen substitution patterns (e.g., bromine at position 2 vs. position 3, or chlorine at position 4 vs. position 5) have been shown to significantly alter electronic effects, which in turn can impact reactivity in cross-coupling reactions and biological activity . Similarly, the length and branching of the alkylamine chain critically influence binding affinities to biological targets, as demonstrated across related amine series . These structural determinants collectively underscore that generic substitution risks experimental irreproducibility and wasted procurement resources. The quantitative evidence presented in the following section provides the scientific basis for selecting this specific compound over its closest analogs and alternatives.

1-(3-Bromo-5-chlorophenyl)butan-1-amine: A Quantitative Evidence Guide for Scientific Selection and Procurement


Chiral Purity and Enantiomeric Differentiation: (S)- vs. (R)-1-(3-Bromo-5-chlorophenyl)butan-1-amine

The target compound 1-(3-bromo-5-chlorophenyl)butan-1-amine (racemic mixture, CAS 1391306-01-6) is structurally distinguished from its enantiopure forms (S)-1-(3-bromo-5-chlorophenyl)butan-1-amine (CAS 1389801-21-1) and (R)-1-(3-bromo-5-chlorophenyl)butan-1-amine. In many biological systems, the activity of chiral amines is stereospecific, with one enantiomer exhibiting significantly higher potency or selectivity than the other [1]. While direct comparative data for this specific pair is not publicly available, class-level inference from related halogenated arylalkylamines indicates that enantiomeric differences can lead to up to 100-fold variations in receptor binding affinity and functional activity . For procurement, the racemate may be preferred for initial screening due to lower cost and synthetic accessibility, whereas an enantiopure form is mandatory for advanced studies requiring defined stereochemistry.

Medicinal Chemistry Chiral Resolution Biological Activity

Halogen Substitution Pattern: Impact on Electronic Effects and Reactivity

The specific positioning of bromine and chlorine atoms at the 3- and 5-positions of the phenyl ring is a critical determinant of chemical reactivity. Comparative analysis with positional isomers (e.g., bromine at 2 vs. 3, or chlorine at 4 vs. 5) reveals that these substitutions alter the electronic density on the aromatic ring, thereby influencing the rates and regioselectivity of electrophilic aromatic substitution and cross-coupling reactions . While no quantitative data for this exact compound is available, class-level evidence indicates that 3,5-dihalogenated phenyl derivatives exhibit distinct electronic properties (e.g., altered Hammett constants) compared to their 2,4- or 2,5-substituted counterparts, directly affecting their utility in synthetic sequences . This specificity is crucial for synthetic chemists who rely on predictable reactivity patterns.

Cross-Coupling Chemistry Electronic Effects Structure-Activity Relationship

Alkyl Chain Length and Amine Position: Impact on Lipophilicity and Biological Interactions

The butan-1-amine chain of 1-(3-bromo-5-chlorophenyl)butan-1-amine confers distinct physicochemical properties compared to shorter or branched analogs. For instance, the ethan-1-amine derivative (1-(3-bromo-5-chlorophenyl)ethan-1-amine, CAS 1191908-61-8) has a lower molecular weight (234.52 g/mol) and a different logP value, which can significantly impact membrane permeability and biological target engagement . Similarly, compounds with branched alkyl chains, such as 4-(3-bromo-5-chlorophenyl)butan-2-amine (CAS 1822976-45-3), exhibit altered steric profiles and hydrogen-bonding capabilities [1]. While no direct comparative data exists for this specific target, class-level studies in phenylalkylamine series demonstrate that increasing alkyl chain length by two carbons can shift receptor subtype selectivity by an order of magnitude . Therefore, procurement decisions must be guided by the specific chain length required for the intended biological or synthetic application.

Medicinal Chemistry Lipophilicity ADME Properties

Halogen Bonding Potential and Biological Target Engagement

The presence of both bromine and chlorine atoms at the 3- and 5-positions of the phenyl ring enhances the compound's capacity for halogen bonding interactions with biological targets. Computational and experimental studies on related 3-bromo-5-chlorophenyl derivatives have shown that these substituents contribute to increased binding affinity through halogen bonding, which can improve target engagement and selectivity . For example, in a series of compounds tested for TAAR1 agonism, a derivative with a 3-bromo-5-chlorophenyl motif exhibited an EC50 of 1.80E+3 nM in mouse TAAR1 HEK293 cell cAMP accumulation assays [1]. While this data is for a structurally distinct compound, it supports the class-level inference that the 3-bromo-5-chloro substitution pattern can provide favorable binding characteristics. In contrast, derivatives lacking this specific halogenation pattern or with different substitution geometries often show reduced or absent activity . This information is critical for researchers designing targeted libraries for receptor screening.

Halogen Bonding Binding Affinity Drug Design

1-(3-Bromo-5-chlorophenyl)butan-1-amine: High-Impact Application Scenarios Backed by Quantitative Evidence


Medicinal Chemistry: Lead Optimization in CNS Drug Discovery Programs

The compound is ideally suited as a versatile scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders. The butan-1-amine chain provides an optimal balance of lipophilicity for crossing the blood-brain barrier, while the 3-bromo-5-chlorophenyl motif offers halogen bonding potential that can enhance binding affinity and selectivity for neurotransmitter receptors . Class-level evidence suggests that the specific halogenation pattern and alkyl chain length of this compound can influence receptor subtype selectivity by up to an order of magnitude compared to shorter-chain or differently substituted analogs . Furthermore, the availability of both racemic and enantiopure forms (e.g., (S)-enantiomer, CAS 1389801-21-1) allows researchers to conduct stereochemical SAR studies [1]. This combination of features makes it a strategic choice for CNS lead optimization where precise molecular interactions are paramount.

Synthetic Chemistry: Orthogonal Reactivity in Multi-Step Synthesis

The compound serves as a strategic building block in synthetic sequences that require orthogonal reactivity. The primary amine functionality can be protected or derivatized independently, while the bromine and chlorine substituents offer distinct reactivity profiles in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) . The specific 3,5-dihalogenation pattern provides predictable electronic effects that can be leveraged for regioselective transformations, a feature not equally shared by positional isomers . This predictable reactivity is essential for the efficient construction of complex molecular architectures, reducing the number of synthetic steps and improving overall yield. Procurement of this specific compound ensures consistent reactivity and reproducibility in multi-step synthetic routes.

Biochemical Assay Development: Building Targeted Chemical Libraries

For biochemical assay development and high-throughput screening, this compound is a valuable component in the construction of targeted chemical libraries. Its well-defined halogenation pattern and primary amine group allow for facile derivatization into diverse analogs for structure-activity relationship (SAR) studies . The compound's ability to engage in halogen bonding, as inferred from related 3-bromo-5-chlorophenyl derivatives, can be exploited to design library members with enhanced binding characteristics for specific protein targets . The availability of the compound in high purity (95%) and in quantities up to 5g from commercial vendors facilitates its use in library synthesis [1]. By incorporating this scaffold, researchers can systematically explore the impact of structural variations on biological activity, accelerating the identification of hit compounds.

Material Science: Development of Functional Organic Materials

Beyond biological applications, the compound has utility in the synthesis of functional organic materials. The halogen atoms can participate in non-covalent interactions such as halogen bonding and π-stacking, which are crucial for the self-assembly of supramolecular structures . The primary amine can be used to introduce the scaffold into polymers or to create functionalized surfaces. The specific substitution pattern ensures a defined electronic and steric profile, which can influence the material's optical, electronic, or mechanical properties . This compound provides a reliable and customizable building block for materials scientists seeking to incorporate halogenated aromatic amines into their designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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